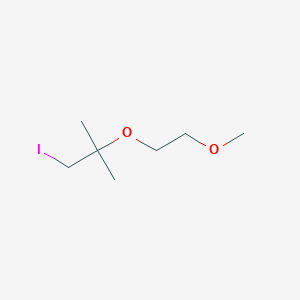
1-Iodo-2-(2-methoxyethoxy)-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-(2-methoxyethoxy)-2-methylpropane is an organic compound characterized by the presence of an iodine atom attached to a carbon chain with methoxyethoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-2-(2-methoxyethoxy)-2-methylpropane typically involves the iodination of a precursor compound. One common method is the reaction of 2-(2-methoxyethoxy)-2-methylpropane with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of this compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-(2-methoxyethoxy)-2-methylpropane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the iodine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: 2-(2-methoxyethoxy)-2-methylpropanol.
Oxidation: 2-(2-methoxyethoxy)-2-methylpropanone.
Reduction: 2-(2-methoxyethoxy)-2-methylpropane.
Scientific Research Applications
1-Iodo-2-(2-methoxyethoxy)-2-methylpropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Iodo-2-(2-methoxyethoxy)-2-methylpropane involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methoxyethoxy group enhances the compound’s solubility and stability, making it suitable for various applications.
Comparison with Similar Compounds
- 1-Iodo-2-(2-methoxyethoxy)ethane
- 1-Iodo-2-(2-(2-methoxyethoxy)ethoxy)ethane
Comparison: 1-Iodo-2-(2-methoxyethoxy)-2-methylpropane is unique due to the presence of the methyl group, which can influence its reactivity and physical properties compared to similar compounds. The additional methyl group can affect the compound’s boiling point, solubility, and overall stability, making it distinct from its analogs.
Biological Activity
1-Iodo-2-(2-methoxyethoxy)-2-methylpropane is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound, with the molecular formula C7H15IO3, is characterized by its iodoalkane structure. The presence of the iodine atom contributes to its reactivity and potential biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution Reactions : The iodine atom can participate in nucleophilic substitution reactions, which may facilitate interactions with biological macromolecules.
- Modulation of Enzyme Activity : Preliminary studies suggest that this compound may influence enzyme activities involved in metabolic pathways, although specific enzymes have yet to be identified.
- Antimicrobial Properties : Some derivatives of iodoalkanes have demonstrated antimicrobial activity, indicating that this compound may also possess similar properties.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Potential effects on cancer cells | |
| Enzyme Modulation | Possible alteration in metabolic enzymes |
Case Studies
- Antimicrobial Effectiveness : A study investigated the antimicrobial effects of various iodoalkanes, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
- Cytotoxicity in Cancer Research : Research has explored the cytotoxic effects of iodoalkanes on cancer cell lines. While specific data on this compound is limited, related compounds have shown promise in selectively inducing apoptosis in cancer cells.
- Enzyme Interaction Studies : Investigations into the interaction of iodoalkanes with specific enzymes have revealed that these compounds can modulate enzyme activity, potentially impacting metabolic pathways relevant to disease processes.
Research Findings
Recent research has focused on the pharmacological potential of halogenated compounds, including this compound. Key findings include:
- Selectivity and Potency : Studies indicate that modifications to the alkyl chain can enhance selectivity for certain biological targets while maintaining potency.
- Safety Profile : Initial assessments suggest a favorable safety profile; however, comprehensive toxicological studies are necessary to establish safety for therapeutic use.
Properties
Molecular Formula |
C7H15IO2 |
|---|---|
Molecular Weight |
258.10 g/mol |
IUPAC Name |
1-iodo-2-(2-methoxyethoxy)-2-methylpropane |
InChI |
InChI=1S/C7H15IO2/c1-7(2,6-8)10-5-4-9-3/h4-6H2,1-3H3 |
InChI Key |
WFBBVBXBTBAXTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CI)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















